molecular formula C7H11N3O B12874713 N,N'-Dimethyl-N-(3-methylisoxazol-5-yl)formimidamide

N,N'-Dimethyl-N-(3-methylisoxazol-5-yl)formimidamide

Cat. No.: B12874713
M. Wt: 153.18 g/mol
InChI Key: MUMWFHKOGPRWTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-Dimethyl-N-(3-methylisoxazol-5-yl)formimidamide is a chemical compound that belongs to the class of formimidamides It features a unique structure with a formimidamide group attached to a 3-methylisoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Dimethyl-N-(3-methylisoxazol-5-yl)formimidamide typically involves the reaction of 3-methylisoxazole with dimethylformamide dimethyl acetal (DMF-DMA) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves heating the reactants to a specific temperature and maintaining it for a certain period to ensure complete reaction.

Industrial Production Methods

Industrial production of N,N’-Dimethyl-N-(3-methylisoxazol-5-yl)formimidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N’-Dimethyl-N-(3-methylisoxazol-5-yl)formimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the formimidamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’-Dimethyl-N-(3-methylisoxazol-5-yl)formamide, while reduction could produce N,N’-Dimethyl-N-(3-methylisoxazol-5-yl)methanamine.

Scientific Research Applications

N,N’-Dimethyl-N-(3-methylisoxazol-5-yl)formimidamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It is also employed in studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N,N’-Dimethyl-N-(3-methylisoxazol-5-yl)formimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Dimethyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)formimidamide
  • N,N’-Dimethyl-N-(3-methylisoxazol-5-yl)oxalamide

Uniqueness

N,N’-Dimethyl-N-(3-methylisoxazol-5-yl)formimidamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

N,N'-dimethyl-N-(3-methyl-1,2-oxazol-5-yl)methanimidamide

InChI

InChI=1S/C7H11N3O/c1-6-4-7(11-9-6)10(3)5-8-2/h4-5H,1-3H3

InChI Key

MUMWFHKOGPRWTF-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)N(C)C=NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.